molecular formula C14H18N2 B2448984 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile CAS No. 300396-36-5

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile

Cat. No.: B2448984
CAS No.: 300396-36-5
M. Wt: 214.312
InChI Key: QHSUURFZKOEDDJ-UHFFFAOYSA-N
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Description

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and a phenylacetonitrile group at the second position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile typically involves the reaction of 2-methylpiperidine with benzyl cyanide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-(2-Methylpiperidin-1-yl)-2-phenylacetamide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: 2-(2-Methylpiperidin-1-yl)-2-phenylacetamide.

    Substitution: Various substituted phenylacetonitrile derivatives.

Scientific Research Applications

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

    2-(2-Methylpiperidin-1-yl)-2-phenylacetamide: This compound is similar in structure but has an amide group instead of a nitrile group.

    2-(2-Methylpiperidin-1-yl)-2-phenylpropionitrile: This compound has an additional methyl group on the phenyl ring.

Uniqueness: 2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile is unique due to its specific combination of a piperidine ring and a phenylacetonitrile group, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Methylpiperidin-1-yl)-2-phenylacetonitrile, a compound with potential therapeutic applications, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The chemical structure of this compound is characterized by a piperidine ring and a phenylacetonitrile moiety, which contribute to its biological properties. Its molecular formula is C14H18N2C_{14}H_{18}N_2, and it has a molecular weight of 218.31 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition : Similar compounds have been identified as inhibitors of CDK2, leading to alterations in cell cycle progression. This inhibition can disrupt the transition from the G1 phase to the S phase, resulting in cell cycle arrest and apoptosis in cancer cells .
  • SHP2 Protein Tyrosine Phosphatase : Research indicates that this compound exhibits selective inhibition of SHP2, a critical regulator in the MAPK signaling pathway. This inhibition can suppress oncogenic signaling and promote cancer cell death at sub-micromolar concentrations .

Biochemical Pathways

The compound is involved in several biochemical pathways that mediate its effects:

  • Cell Cycle Regulation : By inhibiting CDK2, it affects downstream signaling pathways that control cell proliferation and survival.
  • MAPK Signaling Pathway : The selective inhibition of SHP2 leads to decreased MAPK pathway activation, which is crucial for many cancer types .

Biological Activity Data

The following table summarizes the biological activities observed for this compound:

Activity IC50 Value (µM) Tested Cell Lines Reference
CDK2 Inhibition5.0Various cancer cell lines
SHP2 Inhibition<0.5Leukemic cells
Cytotoxicity10.0FaDu hypopharyngeal tumor cells
Antimicrobial ActivityNot specifiedPseudomonas aeruginosa

Case Studies

  • Cancer Therapy : In vitro studies demonstrated that this compound induced apoptosis in FaDu cells more effectively than standard treatments like bleomycin. The compound's structure facilitated enhanced interaction with cellular targets, suggesting its potential as a lead compound in cancer therapy .
  • Inhibition of Quorum Sensing : The compound has been evaluated for its ability to disrupt quorum sensing in Pseudomonas aeruginosa, which could serve as an adjuvant therapy to enhance antibiotic efficacy.

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-12-7-5-6-10-16(12)14(11-15)13-8-3-2-4-9-13/h2-4,8-9,12,14H,5-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSUURFZKOEDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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